4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H3Br2N3 and a molecular weight of 300.94 g/mol . This compound is characterized by the presence of two bromine atoms at positions 4 and 6 on the pyrazolo[1,5-a]pyridine ring system, and a cyano group at position 3. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the bromination of pyrazolo[1,5-a]pyridine-3-carbonitrile. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atoms and cyano group play a crucial role in its reactivity and interactions with biological molecules . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
- Pyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
The dibromo substitution pattern provides distinct electronic and steric properties compared to mono-bromo or unsubstituted analogs .
Properties
IUPAC Name |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKJJSFJKWOLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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